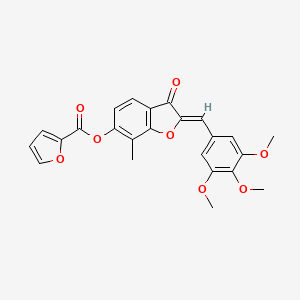

![molecular formula C25H17BrN4O2 B2836715 2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 637756-56-0](/img/structure/B2836715.png)

2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-Indolo[2,3-b]quinoxaline . It is known that 6H-Indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .

Synthesis Analysis

The synthesis of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was achieved by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives often involve alkylation reactions, particularly alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .科学的研究の応用

Antimicrobial Activity

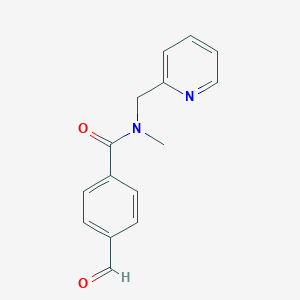

Compounds with structures similar to 2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione have shown potential in antimicrobial applications. For instance, some quinoxaline derivatives containing indoline-2,3-dione have exhibited growth inhibitory activity against various bacteria, including Staphylococcus aureus and Escherichia coli (El-Gendy et al., 1995).

Antiproliferative and Anticancer Activity

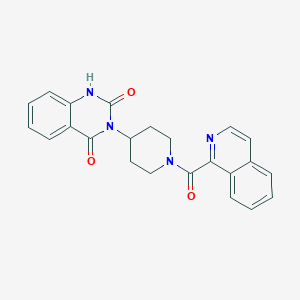

Novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives synthesized for scientific research have displayed antiproliferative activity against various human cancer cell lines, particularly leukemia and breast cancer (Desplat et al., 2011).

Potential in Drug Synthesis

Tryptanthrin derivatives, which are structurally related to the compound , are important in organic synthesis and have potential pharmaceutical applications. For example, a tryptanthrin derivative was synthesized as a potential anti-inflammatory drug (Kovrizhina et al., 2022).

Intercalating Nucleic Acids

6H-Indolo[2,3-b]quinoxaline, a compound structurally related to this compound, has been studied as a covalently bound heteroaromatic intercalator in DNA oligonucleotides, indicating potential applications in genetic research and therapy (Wamberg et al., 2006).

Neuroprotective Role

Quinoxaline-2,3-bis hydrazones, closely related to the query compound, have shown neuroprotective activity in rat models, highlighting their potential in treating neurodegenerative disorders (Rajamanickam et al., 2016).

作用機序

Target of Action

The primary target of this compound is DNA . The compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the compound between base pairs in the DNA double helix, which disrupts the processes that are vital for DNA replication .

Biochemical Pathways

The compound affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects such as inhibition of cell division and growth .

Result of Action

The result of the compound’s action is the disruption of DNA replication, which can lead to cell death . This makes the compound potentially useful as a cytotoxic agent in the treatment of cancer . It has been shown to have a cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Action Environment

The action of the compound can be influenced by various environmental factors. In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing kornblum oxidation reaction increases . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.

将来の方向性

The search for new biologically active compounds remains an important task . Compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents . Therefore, the future directions could involve further exploration of the biological activities of “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” and its derivatives.

特性

IUPAC Name |

2-[3-(9-bromoindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOCAECDVSCPFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)